Irisresorcinol Irisresorcinol Irisresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. Irisresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, irisresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, irisresorcinol can be found in fats and oils. This makes irisresorcinol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 52483-21-3
VCID: VC20787006
InChI: InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h7-8,18-20,24-25H,2-6,9-17H2,1H3/b8-7-
SMILES: CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O
Molecular Formula: C23H38O2
Molecular Weight: 346.5 g/mol

Irisresorcinol

CAS No.: 52483-21-3

Cat. No.: VC20787006

Molecular Formula: C23H38O2

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Irisresorcinol - 52483-21-3

Specification

Description Irisresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. Irisresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, irisresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, irisresorcinol can be found in fats and oils. This makes irisresorcinol a potential biomarker for the consumption of this food product.
CAS No. 52483-21-3
Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
IUPAC Name 5-[(Z)-heptadec-10-enyl]benzene-1,3-diol
Standard InChI InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h7-8,18-20,24-25H,2-6,9-17H2,1H3/b8-7-
Standard InChI Key VBBLHZOJAWSCSP-FPLPWBNLSA-N
Isomeric SMILES CCCCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)O)O
SMILES CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O
Canonical SMILES CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O
Melting Point 35-36°C

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